Ethyl 2-ethyl-6-hydroxybenzoate

Description

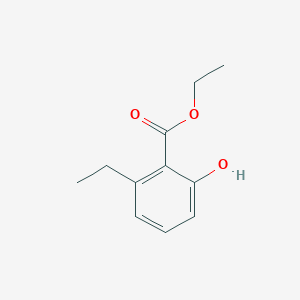

Ethyl 2-ethyl-6-hydroxybenzoate is an aromatic ester characterized by a benzene ring substituted with an ethyl group at position 2, a hydroxyl group at position 6, and an ethoxycarbonyl group (-COOCH₂CH₃) at position 1 (Figure 1). Its molecular formula is C₁₁H₁₄O₄, with a molecular weight of 210.23 g/mol. The compound’s structure combines hydrophobic (ethyl) and hydrophilic (hydroxyl) substituents, influencing its solubility and reactivity.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 2-ethyl-6-hydroxybenzoate |

InChI |

InChI=1S/C11H14O3/c1-3-8-6-5-7-9(12)10(8)11(13)14-4-2/h5-7,12H,3-4H2,1-2H3 |

InChI Key |

QUKFGXCOGKWTCI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-6-hydroxybenzoate can be synthesized through the esterification of 2-ethyl-6-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a fixed-bed reactor where the acid and ethanol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-6-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Formation of 2-ethyl-6-hydroxybenzoic acid or 2-ethyl-6-hydroxybenzaldehyde.

Reduction: Formation of 2-ethyl-6-hydroxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the substituent used.

Scientific Research Applications

Ethyl 2-ethyl-6-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-6-hydroxybenzoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-ethyl-6-hydroxybenzoate with four structurally analogous esters, highlighting key differences in substituents, molecular properties, and applications.

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., fluorine in Ethyl 2-fluoro-6-methylbenzoate) increase reactivity and volatility .

- Hydroxyl groups (e.g., in Ethyl 6-ethoxy-2-hydroxybenzoate) enhance polarity and acidity, making these compounds suitable for H-bonding interactions in drug design .

- Alkyl chains (e.g., ethyl or butyl groups) improve lipid solubility, aiding membrane permeability in bioactive molecules .

Synthetic Relevance: this compound’s synthesis likely mirrors methods for similar esters, such as esterification of hydroxybenzoic acids with ethanol under acidic conditions. Ethyl 2-fluoro-6-methylbenzoate, for instance, is synthesized with a 75% yield via Friedel-Crafts alkylation .

Analytical Characterization :

- Compounds like Ethyl 2-methoxybenzoate are rigorously characterized using IR, NMR, and mass spectrometry (per JECFA/FCC guidelines) . Similar protocols would apply to this compound.

Biological Activity

Ethyl 2-ethyl-6-hydroxybenzoate is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of both ethyl and hydroxyl groups, which significantly influence its chemical behavior. The structure can be represented as follows:

- Chemical Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

The unique arrangement of functional groups allows for various interactions with biological molecules, enhancing its potential for therapeutic applications.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Hydrogen Bond Formation : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing cellular pathways.

- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing active benzoic acid derivatives that may exhibit pharmacological effects.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The following table summarizes the findings from several studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results indicate that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrates the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. A study reported the following results regarding its antioxidant capacity:

| Assay Method | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 25 | |

| ABTS Radical Scavenging | 30 |

These values suggest that this compound exhibits potent antioxidant activity, making it a potential candidate for formulations aimed at reducing oxidative damage in cells.

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against a panel of pathogens isolated from clinical specimens. The study found that the compound effectively inhibited the growth of several Gram-positive and Gram-negative bacteria. The researchers concluded that its unique structure contributed to its enhanced antimicrobial efficacy compared to traditional antibiotics.

Research on Antioxidant Properties

Another significant study focused on the antioxidant effects of this compound in vivo. Mice treated with the compound showed reduced levels of malondialdehyde (MDA), a marker of oxidative stress, indicating that it effectively mitigates oxidative damage in biological systems. This research highlights its potential use in preventing diseases associated with oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.